Guanosine, 6-O-methyl-, 2',3',5'-triacetate
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Overview
Description
Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate is a modified nucleoside derivative of guanosine This compound is characterized by the presence of a methyl group at the 6-O position and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate typically involves the protection of the hydroxyl groups of guanosine followed by methylation and acetylation. The process begins with the protection of the 2’, 3’, and 5’ hydroxyl groups using acetyl groups. This is achieved by reacting guanosine with acetic anhydride in the presence of a base such as pyridine. The protected guanosine is then subjected to methylation at the 6-O position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the acetyl groups, yielding the deprotected form of the compound.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected guanosine derivatives, oxo derivatives, and substituted nucleosides.
Scientific Research Applications
Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is studied for its role in RNA modification and its potential effects on gene expression.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. The methylation at the 6-O position and acetylation at the 2’, 3’, and 5’ positions can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism. These modifications can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-acetylguanosine: Similar to Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate but lacks the methyl group at the 6-O position.
6-O-Methylguanosine: Lacks the acetyl groups at the 2’, 3’, and 5’ positions.
Uniqueness
Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate is unique due to the combination of methylation and acetylation, which provides distinct chemical properties and potential biological activities. This combination of modifications can enhance its stability and influence its interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21N5O8 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O8/c1-7(23)27-5-10-12(28-8(2)24)13(29-9(3)25)16(30-10)22-6-19-11-14(22)20-17(18)21-15(11)26-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
YAVRBZMNRKEHAZ-XNIJJKJLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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